molecular formula C10H5FN2 B2783339 3-Fluoroquinoline-6-carbonitrile CAS No. 2177258-32-9

3-Fluoroquinoline-6-carbonitrile

Cat. No.: B2783339
CAS No.: 2177258-32-9
M. Wt: 172.162
InChI Key: RBVSORAPHLTZKV-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-6-carbonitrile (CAS 2177258-32-9) is an organic compound with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol . It belongs to the fluoroquinoline class, a group of compounds renowned in medicinal chemistry for their versatile biological activities, particularly as antibacterial and anti-mycobacterial agents . The specific molecular architecture of this compound, featuring a fluorine atom at the 3-position and a carbonitrile group, makes it a valuable synthon and building block in organic synthesis and pharmaceutical research. Researchers utilize this scaffold to develop novel bioactive molecules. Structural analogs and derivatives of fluoroquinoline-3-carbonitriles are subjects of ongoing investigation, especially in the search for new anti-tuberculosis agents . Some studies indicate that introducing a cyano group at the third position of the quinolone core, in place of a carboxyl group, can enhance anti-mycobacterial potency . As a key intermediate, 3-Fluoroquinoline-6-carbonitrile is used to generate diverse compound libraries for high-throughput screening against various biological targets. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVSORAPHLTZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and molecular formula of 3-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoroquinoline-6-carbonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoroquinoline-6-carbonitrile, a heterocyclic aromatic compound of significant interest in modern chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Core Molecular Profile: Structure and Properties

3-Fluoroquinoline-6-carbonitrile is a bifunctional aromatic heterocycle. The quinoline core is a well-established pharmacophore in numerous therapeutic agents, while the fluoro- and cyano- substituents provide unique electronic properties and synthetic handles for further molecular elaboration.

The molecular structure consists of a quinoline ring system substituted with a fluorine atom at the 3-position and a nitrile group at the 6-position.

Molecular Formula: C₁₀H₅FN₂

Caption: 2D Structure of 3-Fluoroquinoline-6-carbonitrile.

Physicochemical Properties

The introduction of the electron-withdrawing fluorine and nitrile groups significantly influences the molecule's electronic distribution, solubility, and potential for intermolecular interactions. These properties are critical for its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Weight 172.16 g/mol [1]
Appearance Pale yellow crystalline solid[2]
Melting Point 110-113 °C[2]
Solubility Limited in water; soluble in methanol, ethyl acetate[2]

Synthetic Pathways and Mechanistic Considerations

While numerous methods exist for the synthesis of the quinoline core, the construction of specifically substituted derivatives like 3-Fluoroquinoline-6-carbonitrile requires a strategic approach.[3][4] A common and effective strategy involves a multi-step sequence starting from a readily available substituted aniline. The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, providing a reliable method for cyclization.

A plausible synthetic workflow is outlined below. The causality behind this pathway lies in the sequential introduction of functional groups, where the conditions for each step are chosen to be compatible with the existing moieties.

Caption: Proposed synthetic workflow for 3-Fluoroquinoline-6-carbonitrile.

This multi-step process is designed as a self-validating system. The identity and purity of each intermediate (C, E, G, I) must be confirmed by spectroscopic methods before proceeding to the next step, ensuring the integrity of the final product.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.[5][6]

Summary of Expected Analytical Data
TechniqueExpected ObservationsRationale
¹H NMR Complex multiplets in the aromatic region (δ 7.5-9.0 ppm). The proton at C2 will likely be a doublet coupled to the fluorine at C3. Protons on the carbocyclic ring will show characteristic coupling patterns.The electron-withdrawing nature of the F and CN groups will deshield adjacent protons, shifting them downfield. ¹⁹F-¹H coupling provides direct evidence for the fluorine's position.[7]
¹³C NMR Signals for 10 distinct carbon atoms. The carbon bearing the fluorine (C3) will appear as a doublet with a large ¹JCF coupling constant. The nitrile carbon (C≡N) will be observed around δ 115-120 ppm.Carbon-fluorine coupling is a definitive diagnostic tool. The chemical shifts reflect the hybridisation and electronic environment of each carbon atom.
Mass Spec (MS) Expected [M+H]⁺ at m/z 173.056.High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns may involve the loss of HCN.[8][9]
Infrared (IR) Strong, sharp absorption band around 2220-2240 cm⁻¹ (C≡N stretch). Strong band around 1250-1350 cm⁻¹ (C-F stretch). Aromatic C-H and C=C/C=N stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[10][11]Each functional group has a characteristic vibrational frequency, providing a molecular fingerprint.
HPLC A single sharp peak under appropriate reversed-phase conditions (e.g., C18 column, Acetonitrile/Water mobile phase).Purity assessment is critical. HPLC provides quantitative information on the percentage of the main component versus any impurities.[12]

Applications in Scientific Research

3-Fluoroquinoline-6-carbonitrile is not an end-product therapeutic itself but rather a high-value building block. Its strategic placement of functional groups allows for diverse chemical modifications, making it a versatile scaffold for creating libraries of new chemical entities.

Applications Core 3-Fluoroquinoline-6-carbonitrile (Versatile Scaffold) App1 Antimicrobial Agents Core->App1 Derivative Synthesis App2 Anticancer Agents Core->App2 Derivative Synthesis App3 Materials Science Core->App3 Molecular Design Mech1 Inhibition of Bacterial DNA Gyrase & Topoisomerase IV App1->Mech1 Mechanism of Action Mech2 DNA Intercalation & Topoisomerase II Inhibition App2->Mech2 Mechanism of Action Mech3 Organic Semiconductors & OLEDs App3->Mech3 Functionality

Sources

A Technical Guide to the Physicochemical Properties of Fluorinated Quinoline Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into the quinoline nitrile scaffold has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the profound impact of fluorination on the core physicochemical properties of these molecules. We will dissect the causal relationships between the position and degree of fluorine substitution and the resulting changes in lipophilicity, electronic character, and solubility. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols to characterize these vital parameters.

Introduction: The Strategic Value of Fluorine in Quinoline Nitrile Design

Quinoline derivatives are privileged scaffolds, forming the core of numerous therapeutic agents and functional materials.[1][2] The nitrile (-C≡N) group, a versatile functional handle and a potent hydrogen bond acceptor, further enhances the molecular recognition capabilities of this heterocyclic system. When combined, the fluorinated quinoline nitrile motif offers a powerful platform for fine-tuning molecular properties.

The introduction of fluorine is rarely a trivial substitution. Due to its unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—fluorine acts as a "stereoelectronic scalpel."[3] It allows chemists to modulate key physicochemical parameters with remarkable precision, often leading to significant improvements in:

  • Metabolic Stability: Blocking sites of oxidative metabolism.[4][5]

  • Binding Affinity: Altering electrostatic interactions within protein binding pockets.[3][5]

  • Membrane Permeability: Modulating lipophilicity to enhance bioavailability.[4][6]

This guide will systematically explore these effects, providing the theoretical framework and practical methodologies required to harness the full potential of fluorinated quinoline nitriles.

Core Physicochemical Properties: A Quantitative Analysis

The biological and material performance of a fluorinated quinoline nitrile is fundamentally governed by its physicochemical profile. Here, we examine the most critical parameters.

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

The Fluorine Effect: The impact of fluorine on lipophilicity is context-dependent.[7]

  • Increased Lipophilicity: A single fluorine substitution on an aromatic ring typically increases the LogP by 0.3-0.5 units. This is because the C-F bond, while polar, is poorly polarizable and can increase the hydrophobicity of the molecular surface.[6][7]

  • Decreased Lipophilicity: In contrast, fluorination of aliphatic chains or placing fluorine adjacent to highly polarizable atoms like sulfur can increase the overall molecular dipole and polarity, leading to a reduction in lipophilicity.[7]

Strategic placement of fluorine allows for precise tuning of a molecule's ability to cross biological membranes, a crucial factor for oral bioavailability and central nervous system (CNS) penetration.[5][6]

CompoundSubstitution PatternLogP (Predicted)Impact of Fluorine
Quinoline-3-carbonitrileUnsubstituted1.85Baseline
6-Fluoroquinoline-3-carbonitrileSingle Aromatic F2.15Increased Lipophilicity
2-(Trifluoromethyl)quinoline-3-carbonitrileCF3 Group2.90Significantly Increased Lipophilicity

Table 1: Predicted LogP values illustrating the impact of fluorination on the quinoline nitrile scaffold. (Values are illustrative and would require experimental verification).

Electronic Properties (pKa)

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. For quinolines, the basicity of the ring nitrogen is a key parameter influencing solubility, receptor binding, and off-target effects like hERG channel inhibition.[8]

The Fluorine Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).

  • Decreased Basicity: When placed on the quinoline ring, fluorine withdraws electron density from the heterocyclic system. This reduces the electron density on the ring nitrogen, making it less likely to accept a proton. The result is a significant decrease in the pKa (a weaker base).[5][6]

  • Magnitude of the Effect: This pKa reduction can be substantial, often spanning 1-2 pKa units, depending on the position and number of fluorine atoms.[6] This modulation is critical in drug design to reduce unwanted lysosomal trapping and improve the overall pharmacokinetic profile.[8]

CompoundSubstitution PatternpKa (Predicted)Impact of Fluorine
QuinolineUnsubstituted~4.9Baseline
6-FluoroquinolineSingle Aromatic F~3.8Significantly Weaker Base
8-FluoroquinolineSingle Aromatic F~3.2Very Weak Base

Table 2: Predicted pKa values for the quinoline nitrogen, demonstrating the strong acidifying effect of fluorine substitution.

Spectroscopic Characterization

Unambiguous characterization of synthesized fluorinated quinoline nitriles relies on a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the proton environment. Fluorine substitution causes characteristic shifts in adjacent proton signals.

    • ¹³C NMR: The carbon directly attached to fluorine experiences a large upfield shift due to shielding, while adjacent carbons may be shifted downfield.

    • ¹⁹F NMR: This is a direct and highly sensitive method for confirming the presence and chemical environment of fluorine atoms in the molecule.[9]

  • Infrared (IR) Spectroscopy: The C-F bond gives rise to strong absorption bands typically in the 1000-1400 cm⁻¹ region. The nitrile group (-C≡N) presents a sharp, characteristic peak around 2220-2260 cm⁻¹.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the synthesized compounds.[1]

Experimental Methodologies: A Practical Guide

Accurate and reproducible measurement of these physicochemical properties is paramount. The following section details standard, validated protocols.

Protocol: Determination of LogP by RP-HPLC

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput alternative to the traditional shake-flask method for determining lipophilicity.[11] It relies on the correlation between a compound's retention time on a hydrophobic stationary phase and its LogP value.[11]

Principle: The more lipophilic a compound is, the more strongly it will associate with the nonpolar stationary phase (e.g., C18), resulting in a longer retention time.

Step-by-Step Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 0.1% Formic Acid in Water).

    • Mobile Phase B: Organic solvent (e.g., Acetonitrile or Methanol).

    • Detector: UV detector set to an appropriate wavelength for the quinoline scaffold (e.g., 254 nm).

  • Calibration:

    • Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected range of the test compounds.

    • Inject each standard individually and record its retention time (t_R).

    • Plot the known LogP values of the standards against their respective retention times.

    • Perform a linear regression to generate a calibration curve (LogP = m * t_R + c).

  • Sample Analysis:

    • Dissolve the fluorinated quinoline nitrile test compound in a suitable solvent (e.g., Mobile Phase B).

    • Inject the sample onto the HPLC system using the same gradient method as the standards.

    • Record the retention time of the analyte peak.

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured retention time.

Workflow for LogP Determination via RP-HPLC

LogP_Workflow cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis cluster_calc Calculation prep_system Prepare HPLC System (C18 Column, Mobile Phases) inject_standards Inject Standards & Record Retention Times (tR) prep_system->inject_standards prep_standards Prepare LogP Standards prep_standards->inject_standards plot_curve Plot LogP vs. tR (Linear Regression) inject_standards->plot_curve calc_logp Calculate LogP using Calibration Equation plot_curve->calc_logp prep_sample Prepare Test Compound inject_sample Inject Sample & Record Retention Time prep_sample->inject_sample inject_sample->calc_logp

Caption: A streamlined workflow for determining LogP using RP-HPLC.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13]

Principle: The compound is dissolved in a solvent and titrated with a strong acid or base. The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, corresponding to the inflection point of the titration curve.[13]

Step-by-Step Protocol:

  • Instrument Setup:

    • Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, 10).

    • Use an automated titrator for precise delivery of the titrant.

  • Sample Preparation:

    • Accurately weigh ~1-5 mg of the fluorinated quinoline nitrile and dissolve it in a suitable solvent (e.g., methanol/water mixture). The presence of an organic co-solvent is often necessary for solubility.

  • Titration:

    • Place the sample vessel on a stir plate and immerse the pH electrode and titrator burette tip.

    • Begin the titration with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the quinoline nitrogen.

    • Titrate the resulting solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added. This will generate a sigmoidal titration curve.[13]

    • The pKa is determined from the inflection point of this curve, which can be found by calculating the point of maximum slope on the first derivative of the curve (d(pH)/dV).

Relationship between Fluorine Position and Basicity (pKa)

pKa_Impact cluster_outcome Outcome struct Quinoline Core N: C-F prop Electronic Properties pKa (Basicity) struct:f->prop:pka -I Inductive Effect outcome_node Lower pKa (Weaker Base) prop->outcome_node Reduces Electron Density on N

Caption: The inductive effect of fluorine lowers the pKa of quinoline.

Conclusion and Future Outlook

The deliberate and strategic use of fluorine provides an essential tool for modulating the physicochemical properties of quinoline nitriles. By understanding the fundamental principles of how fluorine substitution impacts lipophilicity and electronic character, researchers can rationally design molecules with optimized pharmacokinetic profiles and enhanced biological activity.[14] The experimental protocols detailed herein provide a robust framework for the accurate characterization of these critical parameters, enabling the validation of design principles and the progression of promising candidates in drug discovery and materials science pipelines. As synthetic methodologies become more advanced, the ability to install fluorine at ever more complex and specific positions will continue to unlock new chemical space and drive innovation in the field.

References

  • pKa and log p determination. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]

  • Murphy, S. T., et al. (2007). The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 17(8), 2150-2155. Retrieved February 15, 2026, from [Link]

  • A physico-chemical investigation of fluorine-enriched quinolines. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Gellermann, J., et al. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Journal of Molecular Structure, 744-747, 553-560. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3426. Retrieved February 15, 2026, from [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Hendriksen, B. A., et al. (2019). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 172, 184-196. Retrieved February 15, 2026, from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Retrieved February 15, 2026, from [Link]

  • Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. (2026). Punjab Engineering College. Retrieved February 15, 2026, from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Some commercialized pesticides or drugs with fluorinated quinoline derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15(1), 25-30. Retrieved February 15, 2026, from [Link]

  • Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(10), 4449-4457. Retrieved February 15, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). UCL. Retrieved February 15, 2026, from [Link]

  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • Al-Tahami, K., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Molecules, 30(17), 3456. Retrieved February 15, 2026, from [Link]

  • Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved February 15, 2026, from [Link]

  • Moss, S. M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Retrieved February 15, 2026, from [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. (2024). International Journal for Research in Applied Science and Engineering Technology. Retrieved February 15, 2026, from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

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Sources

solubility profile of 3-Fluoroquinoline-6-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Fluoroquinoline-6-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-Fluoroquinoline-6-carbonitrile in a range of common organic solvents. In the absence of specific public domain data for this compound, this document establishes a predictive framework based on the well-documented behavior of structurally analogous quinoline and fluoroquinolone derivatives. We will explore the underlying physicochemical principles governing the solubility of this class of compounds and present a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical methodologies.

Introduction: The Significance of 3-Fluoroquinoline-6-carbonitrile and its Solubility

3-Fluoroquinoline-6-carbonitrile belongs to the broader family of quinoline derivatives, a class of heterocyclic aromatic compounds of immense interest in medicinal chemistry.[1][2] Quinolines and their functionalized analogues, particularly fluoroquinolones, are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The specific substitutions of a fluorine atom at the 3-position and a carbonitrile group at the 6-position on the quinoline core are expected to significantly modulate its physicochemical properties and, consequently, its therapeutic potential.

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that profoundly influences its entire development lifecycle.[5] From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount.[5][6] A well-defined solubility profile is essential for:

  • Crystallization Process Development: Knowledge of solubility is fundamental to designing efficient crystallization processes, which in turn dictates yield, purity, and polymorphic form.[5]

  • Formulation Development: The choice of solvents is crucial for creating stable and effective drug formulations.

  • Analytical Method Development: Solubility data informs the selection of appropriate solvents for chromatographic and spectroscopic analysis.

  • Predicting Biological Performance: Solubility can impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Given the novelty of 3-Fluoroquinoline-6-carbonitrile, this guide will leverage data from related compounds to predict its solubility behavior and provide a robust framework for experimental verification.

Predicted Solubility Profile of 3-Fluoroquinoline-6-carbonitrile

The chemical structure of 3-Fluoroquinoline-6-carbonitrile, featuring a polar heterocyclic quinoline core, a highly electronegative fluorine atom, and a polar carbonitrile group, suggests a molecule with a significant dipole moment. This structure allows for various intermolecular interactions, which will govern its solubility in different organic solvents.

Based on the general behavior of quinoline derivatives and other polar organic molecules, the following solubility profile is anticipated[6][7]:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected in lower alcohols.[6] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the nitrogen atom in the quinoline ring and potentially interacting with the fluorine and nitrile groups.[6]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): High solubility is predicted in solvents like DMSO and DMF.[6] Their large dipole moments and ability to solvate polar molecules will likely overcome the crystal lattice energy of 3-Fluoroquinoline-6-carbonitrile. Acetonitrile is also expected to be a suitable solvent.[6]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated in these solvents.[6] While less polar than alcohols or DMSO, they can participate in dipole-dipole interactions, facilitating dissolution.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents.[6] The energy required to break the intermolecular forces within the solid compound will not be adequately compensated by the weak van der Waals forces established with nonpolar solvent molecules.[6]

Data Summary: Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolModerate to GoodCapable of hydrogen bonding with the nitrogen in the quinoline ring and interacting with the polar functional groups.[6]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole moments effectively solvate the polar regions of the molecule, overcoming crystal lattice energy.[6]
Chlorinated Dichloromethane, ChloroformModerateCan engage in dipole-dipole interactions with the polar solute.[6]
Nonpolar Hexane, TolueneLowWeak van der Waals interactions are insufficient to overcome the intermolecular forces of the solid 3-Fluoroquinoline-6-carbonitrile.[6]

It is imperative to note that these are predictions based on the chemical structure and the known behavior of similar compounds.[6] Experimental verification is essential to obtain accurate solubility data. [6]

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

A reliable and widely accepted method for determining the thermodynamic (equilibrium) solubility of a crystalline compound in organic solvents is the isothermal equilibrium method.[7] This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature, followed by quantitative analysis of the dissolved solute.

Materials and Equipment
  • 3-Fluoroquinoline-6-carbonitrile (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Thermogravimetric Analyzer (TGA)[5]

  • Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of 3-Fluoroquinoline-6-carbonitrile is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 Dispense into vial equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter (0.22 µm PTFE) sample2->sample3 sample4 Dilute aliquot sample3->sample4 sample5 Analyze by HPLC or TGA sample4->sample5

Caption: Experimental workflow for determining the solubility of 3-Fluoroquinoline-6-carbonitrile.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Add an excess amount of solid 3-Fluoroquinoline-6-carbonitrile to a vial to ensure that a saturated solution is formed and undissolved solid remains.

    • Accurately dispense a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points to confirm that the concentration in solution has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • HPLC Method: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-Fluoroquinoline-6-carbonitrile. A calibration curve should be prepared using standard solutions of known concentrations.

    • Gravimetric Method using TGA: An alternative is a rapid gravimetric method using a Thermogravimetric Analyzer (TGA).[5] An accurately measured aliquot of the saturated solution is placed in the TGA pan. The solvent is evaporated under a controlled temperature program, and the mass of the residual solid is measured.[5] The solubility is then calculated by dividing the mass of the residue by the volume of the aliquot.[5] This method is particularly advantageous for volatile organic solvents.[5]

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Factors Influencing the Solubility of 3-Fluoroquinoline-6-carbonitrile

The solubility of 3-Fluoroquinoline-6-carbonitrile is a multifactorial property influenced by both the intrinsic characteristics of the compound and the properties of the solvent.

Solute Properties
  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome for dissolution to occur. A higher crystal lattice energy generally leads to lower solubility.

  • Molecular Size and Shape: The size and shape of the molecule can affect how well it fits into the solvent structure.

  • Polarity and Hydrogen Bonding Capability: As discussed, the polar nature of the quinoline ring, the fluorine atom, and the nitrile group will be key determinants of its interaction with polar solvents.

Solvent Properties
  • Polarity: A fundamental principle of solubility is "like dissolves like." Polar solvents will generally be more effective at dissolving polar solutes like 3-Fluoroquinoline-6-carbonitrile.

  • Hydrogen Bonding: Solvents that can participate in hydrogen bonding can significantly enhance the solubility of compounds with hydrogen bond acceptors (like the nitrogen in the quinoline ring).

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[8] This relationship should be experimentally determined for a comprehensive solubility profile.

The interplay of these factors can be visualized as follows:

influencing_factors cluster_solute Solute Properties cluster_solvent Solvent Properties solute_polarity Polarity solubility Solubility solute_polarity->solubility crystal_energy Crystal Lattice Energy crystal_energy->solubility h_bonding_solute H-Bonding Capability h_bonding_solute->solubility solvent_polarity Polarity solvent_polarity->solubility h_bonding_solvent H-Bonding Capability h_bonding_solvent->solubility temperature Temperature temperature->solubility

Caption: Key factors influencing the solubility of 3-Fluoroquinoline-6-carbonitrile.

Conclusion

While specific experimental solubility data for 3-Fluoroquinoline-6-carbonitrile is not yet publicly available, a robust predictive framework can be established based on its chemical structure and the known behavior of related quinoline derivatives. It is anticipated that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar media.

The successful progression of 3-Fluoroquinoline-6-carbonitrile through the drug development pipeline is contingent upon the accurate experimental determination of its solubility profile. The isothermal equilibrium method detailed in this guide provides a reliable and scientifically sound approach to generating this critical data. By understanding the interplay of solute and solvent properties, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development of this promising compound.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Ovid. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Benchchem. Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents.
  • Wikipedia. Quinoline.
  • Journal of Science and Practice of Pharmacy. Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol.
  • SciSpace. Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects.
  • orientjchem.org. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.

Sources

Strategic Utilization of 3-Fluoroquinoline-6-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: 3-Fluoroquinoline-6-carbonitrile (CAS: Derivative of 3-Fluoroquinoline) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Silent" Operator

In the landscape of fragment-based drug discovery (FBDD), 3-Fluoroquinoline-6-carbonitrile represents a high-value "privileged scaffold." Unlike the ubiquitous fluoroquinolone antibiotics (which rely on the 4-oxo-1,4-dihydroquinoline core), this fully aromatic quinoline building block serves a distinct purpose: it acts as a metabolically hardened linker .

The strategic combination of the C3-Fluorine and C6-Nitrile creates a unique push-pull electronic environment. The fluorine atom blocks the metabolically labile C3 position (a common site for P450-mediated oxidation), while the nitrile group serves as a versatile "gateway" functionality, allowing divergent synthesis into amines, acids, amides, or heterocycles (e.g., tetrazoles).

This guide details the physicochemical rationale, synthesis, and handling of this critical intermediate.

Physicochemical Profile & Structural Logic[1]

To use this building block effectively, one must understand the electronic causality it imposes on a drug candidate.

PropertyValue / EffectMechanistic Implication
C3-Fluorine Effect

(Inductive)
Lowers the pKa of the quinoline nitrogen (~3.5 vs 4.9 in unsubstituted quinoline), reducing lysosomal trapping and improving lipophilicity (

).
Metabolic Blockade C-F Bond Energy (~116 kcal/mol)Sterically and electronically prevents oxidative metabolism at the C3 position, a common "soft spot" in quinoline drugs.
C6-Nitrile Handle Linear GeometryProvides a rigid vector for chain extension. The

hybridized nitrogen is a weak H-bond acceptor, often used to target serine/threonine residues in kinase pockets.
Ring Electronics

-deficient
The combined electron-withdrawing nature of F and CN deactivates the ring toward electrophilic aromatic substitution (

) but activates the C2/C4 positions for nucleophilic attack (

).

Synthesis of the Building Block

Note: While multiple routes exist, the Palladium-Catalyzed Cyanation of the bromo-precursor is the industry standard for scalability and purity.

Retrosynthetic Analysis

The most robust route disconnects at the C6-carbonitrile bond. The precursor, 6-bromo-3-fluoroquinoline , allows for late-stage installation of the nitrile, avoiding compatibility issues during early ring construction.

SynthesisPath Precursor 6-Bromo-3-fluoroquinoline (Electrophile) Reagents Zn(CN)2 + Pd(0) Cat. (Cyanation) Precursor->Reagents Product 3-Fluoroquinoline-6-carbonitrile (Target) Reagents->Product 80-95°C, DMF/H2O

Figure 1: Primary synthetic route via Pd-catalyzed cyanation.

Detailed Protocol: Pd-Catalyzed Cyanation

Objective: Conversion of 6-bromo-3-fluoroquinoline to 3-fluoroquinoline-6-carbonitrile.

Reagents:

  • Substrate: 6-Bromo-3-fluoroquinoline (1.0 eq)

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 eq) - Safer than NaCN, but requires strict handling.
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Additive: Zinc dust (10 mol%) - Keeps Pd in active (0) state.

  • Solvent: DMF (Anhydrous) or DMAc.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Loading: Under a positive stream of Argon, charge the flask with 6-bromo-3-fluoroquinoline (10 mmol),

    
     (6.0 mmol), and Zinc dust (1.0 mmol).
    
  • Solvation: Add anhydrous DMF (30 mL). Sparge the solution with Argon for another 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add

    
     (0.3 mmol) quickly.
    
  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via LC-MS (Target M+H: ~173).

    • Checkpoint: The reaction is complete when the bromide starting material is <2%.

  • Workup (Cyanide Safety): Cool to room temperature. Pour the mixture into a quenching solution of 10% NaOH/Bleach to destroy excess cyanide. Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient). The nitrile typically elutes in 10-20% EtOAc.
    

Synthetic Utility: The "Divergent Hub"

Once synthesized, the nitrile group serves as a pivot point for library generation.

DivergentSynthesis Hub 3-Fluoroquinoline-6-carbonitrile Amine Benzylamine Derivative (Reductive Amination) Hub->Amine H2, Raney Ni or LiAlH4 Acid Carboxylic Acid (Hydrolysis) Hub->Acid NaOH, H2O2 or H2SO4 Tetrazole Tetrazole Isostere (Click Chemistry) Hub->Tetrazole NaN3, ZnBr2 Amidine Amidine (Pinner Reaction) Hub->Amidine HCl, MeOH then NH3

Figure 2: Divergent synthetic pathways from the nitrile hub.

Key Transformations:
  • Reduction to Benzylamine:

    • Reagents:

      
       (balloon), Raney Nickel (cat.), MeOH/NH3.
      
    • Utility: Creates a primary amine linker for coupling to carboxylic acids (amide bond formation), common in kinase inhibitors to reach the solvent front.

  • Tetrazole Formation (Bioisostere):

    • Reagents:

      
      , 
      
      
      
      (cat.), Isopropanol/Water, reflux.
    • Utility: The tetrazole acts as a lipophilic carboxylic acid bioisostere (

      
       ~4.5-5.0), improving oral bioavailability while maintaining anionic character at physiological pH.
      

Medicinal Chemistry Applications (SAR)[3]

Kinase Inhibition (The "Hinge Binder" Concept)

Quinoline nitriles are frequently employed as Type I or Type II kinase inhibitors.

  • Mechanism: The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket.

  • Role of 3-F: The fluorine atom at C3 is critical here. In many kinases, the C3 position faces a hydrophobic gatekeeper residue. A hydrogen at C3 might be metabolically oxidized, but a fluorine atom provides metabolic stability and can induce favorable dipole interactions with the protein backbone.

  • Role of 6-CN: This vector points towards the solvent-exposed region or the "D-FG-out" pocket, allowing the attachment of solubilizing groups (via the nitrile-to-amine reduction).

Case Study Analog: Bosutinib & Pelitinib

While specific proprietary drugs using exactly 3-fluoroquinoline-6-carbonitrile are often hidden in patent literature, the logic is derived from known inhibitors:

  • Bosutinib (Src/Abl Inhibitor): Uses a 3-cyanoquinoline core.

  • Pelitinib (EGFR Inhibitor): Uses a 3-cyanoquinoline.

  • The Shift to 3-Fluoro: Medicinal chemists substitute the 3-cyano group with 3-fluoro to reduce molecular weight and alter the electron density of the ring, often to tune the

    
     of the N1 nitrogen for optimal hinge binding.
    

Safety & Handling Protocols

  • Cyanide Hazard: Even if the nitrile product is stable, the synthesis involves

    
    . All waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate (
    
    
    
    ) before disposal.
  • Skin Absorption: Nitriles can penetrate the skin. Double-gloving (Nitrile over Latex) is recommended.

  • Storage: Store the building block at 2-8°C under inert gas. Nitriles are generally stable but can hydrolyze slowly if exposed to atmospheric moisture over months.

References

  • Palladium-Catalyzed Cyanation (General Protocol)

    • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1]

  • Fluoroquinoline Metabolic Stability

    • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470.
  • Nitrile to Tetrazole Transformation

    • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Quinoline Scaffolds in Kinase Inhibitors

    • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2] Current Medicinal Chemistry, 18(10), 1488–1508.

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Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 3-Fluoroquinoline-6-carbonitrile from an Aniline Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms and cyano groups into the quinoline ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile group is a versatile synthetic handle and can act as a hydrogen bond acceptor.[2]

This document provides a detailed guide to the synthesis of 3-Fluoroquinoline-6-carbonitrile, a key intermediate for drug discovery programs. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the chosen synthetic strategy, and provide robust, self-validating protocols. The proposed pathway involves the initial synthesis of a key substituted aniline precursor, followed by a classical ring-forming reaction to construct the desired quinoline core.

Part 1: Strategic Planning & Retrosynthetic Analysis

The synthesis of a polysubstituted heterocycle like 3-Fluoroquinoline-6-carbonitrile requires careful planning to control regiochemistry. Several classical methods exist for quinoline synthesis from anilines, including the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions.[3][4]

  • Friedländer Synthesis: Requires an ortho-aminoaryl aldehyde or ketone, which would necessitate a multi-step synthesis of the precursor.[1][5]

  • Gould-Jacobs Reaction: Typically yields 4-hydroxyquinoline derivatives, adding extra steps of deoxygenation to arrive at the target structure.[6][7]

  • Skraup & Doebner-von Miller Reactions: These methods utilize the reaction of an aniline with glycerol (which forms acrolein in situ) or an α,β-unsaturated carbonyl compound, respectively, under strong acid catalysis.[8][9] This approach is highly effective for constructing the quinoline core directly from a substituted aniline.

Considering these options, a Skraup-type synthesis using the key precursor 4-amino-3-fluorobenzonitrile presents the most direct and efficient route. The electrophilic cyclization step is predicted to occur at the carbon para to the strongly activating amino group, leading to the desired 6-cyano substitution pattern.

G Target 3-Fluoroquinoline-6-carbonitrile Precursor 4-Amino-3-fluorobenzonitrile + Glycerol Target->Precursor Skraup Reaction Aniline_Syn 3-Fluoro-4-nitrobenzonitrile Precursor->Aniline_Syn Reduction Starting_Material Commercial Starting Materials Aniline_Syn->Starting_Material Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of 3-Fluoroquinoline-6-carbonitrile.

Part 2: Synthesis of the Key Precursor: 4-Amino-3-fluorobenzonitrile

The success of the overall synthesis hinges on the efficient preparation of the key aniline precursor. A common and reliable method involves the reduction of a corresponding nitro compound. The synthesis of 3-fluoro-4-nitrobenzonitrile can be achieved from commercially available materials, followed by a standard reduction. An analogous procedure for a related compound, 4-amino-3,5-difluorobenzonitrile, involves the cyanation of a bromo-aniline derivative.[10][11]

Protocol 1: Synthesis of 4-Amino-3-fluorobenzonitrile

This protocol proceeds in two stages: (A) Nitration and Cyanation (representative), and (B) Reduction of the nitro group.

Stage A: Synthesis of 3-Fluoro-4-nitrobenzonitrile (Illustrative) This stage is highly dependent on available starting materials. A plausible route involves nucleophilic aromatic substitution on a suitable precursor like 1,3-difluoro-4-nitrobenzene.

Stage B: Reduction to 4-Amino-3-fluorobenzonitrile

Materials and Equipment

Reagent/EquipmentPurposeNotes
3-Fluoro-4-nitrobenzonitrileStarting Material-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reducing AgentEnsure high purity.
Concentrated Hydrochloric Acid (HCl)Acidic Medium for ReductionHandle in a fume hood with appropriate PPE.
Ethanol (EtOH)SolventReagent grade.
Sodium hydroxide (NaOH)Basification5 M aqueous solution.
Ethyl acetate (EtOAc)Extraction SolventHPLC grade.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent-
Round-bottom flask, Reflux condenserReaction Vessel-
Magnetic stirrer, Heating mantleAgitation and Heating-
Separatory funnel, Rotary evaporatorWorkup and Solvent Removal-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-fluoro-4-nitrobenzonitrile (1.0 eq) in ethanol (5-10 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate (approx. 4.0 eq) in concentrated hydrochloric acid (approx. 4.0 eq). The addition should be done portion-wise to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 5 M aqueous sodium hydroxide until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The crude product can be further purified by column chromatography on silica gel if necessary. Confirm the structure and purity of the resulting 4-amino-3-fluorobenzonitrile using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: The Skraup Reaction for Quinolone Core Formation

The Skraup synthesis is a robust, albeit often vigorous, reaction for creating the quinoline ring system.[8][12] The reaction mechanism involves three key stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition & Cyclization: The aniline precursor undergoes a conjugate (Michael) addition to the acrolein. The resulting intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring.

  • Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized to the aromatic quinoline product. The oxidizing agent is often nitrobenzene, which is conveniently reduced to aniline that can re-enter the reaction.[8]

G cluster_0 Stage 1: Acrolein Formation cluster_1 Stage 2: Addition & Cyclization cluster_2 Stage 3: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline Precursor Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Acrolein_node Acrolein Acrolein_node->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline_node 1,2-Dihydroquinoline Intermediate Quinoline Quinoline Product Dihydroquinoline_node->Quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Protocol 2: Skraup Synthesis of 3-Fluoroquinoline-6-carbonitrile

CAUTION: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. This procedure must be performed in a chemical fume hood behind a blast shield, with strict temperature monitoring. The use of a moderator like ferrous sulfate is highly recommended.[12]

Materials and Equipment

Reagent/EquipmentPurposeNotes
4-Amino-3-fluorobenzonitrileAniline PrecursorFrom Protocol 1.
GlycerolAcrolein PrecursorAnhydrous.
Concentrated Sulfuric Acid (H₂SO₄)Catalyst and Dehydrating AgentHandle with extreme care.
NitrobenzeneOxidizing Agent and SolventToxic. Handle with appropriate PPE.
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)ModeratorHelps to control the reaction rate.[12]
Round-bottom flask, Reflux condenserReaction VesselUse a three-necked flask for controlled addition.
Mechanical stirrer, ThermometerAgitation and Temperature MonitoringMechanical stirring is essential for mixing.
Heating mantle/Oil bathHeating SourceAllows for precise temperature control.

Procedure

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully place the 4-amino-3-fluorobenzonitrile (1.0 eq), glycerol (approx. 3.0 eq), and nitrobenzene (approx. 1.2 eq).

  • Moderator Addition: Add ferrous sulfate heptahydrate (approx. 0.1 eq) to the mixture.

  • Acid Addition: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (approx. 2.5 eq) dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 120 °C. An initial exotherm is expected.

  • Controlled Heating: Once the acid addition is complete, gently heat the mixture using an oil bath. The reaction will become more exothermic. Maintain the internal temperature at approximately 140-150 °C for 3-5 hours.[8]

  • Workup - Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool to below 100 °C. Very carefully and slowly, pour the reaction mixture into a large beaker containing ice and water (approx. 10x the reaction volume).

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also exothermic and must be performed with cooling.

  • Isolation (Steam Distillation): The crude product, along with unreacted nitrobenzene, can be isolated by steam distillation. The quinoline derivative is volatile with steam. Collect the distillate until it runs clear.

  • Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with a suitable solvent like dichloromethane or diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the 3-Fluoroquinoline-6-carbonitrile.

  • Characterization: Confirm the final product's identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and melting point analysis.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89-92. (Note: A direct URL for this historical document is not readily available, but it is a foundational reference in quinoline synthesis).
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.

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  • Yamaguchi, K., Xu, N., Jin, X., Suzuki, K., & Mizuno, N. (2015). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. Chemical Communications, 51(54), 10932-10935.

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  • Estévez-Braun, A., & González, A. G. (1997). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Heterocycles, 45(6), 1175.

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  • Chen, C., & Sun, P. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5829-5831.

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  • Chem-Impex. (n.d.). 4-Amino-3-fluorobenzonitrile. Chem-Impex International.

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Application Note: Protocols for the Hydrolysis of 3-Fluoroquinoline-6-carbonitrile to 3-Fluoroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols and theoretical insights for the hydrolysis of 3-Fluoroquinoline-6-carbonitrile to its corresponding carboxylic acid, a crucial transformation in the synthesis of pharmacologically active molecules, including fluoroquinolone antibiotics. We present methodologies for both acidic and basic hydrolysis, offering a comparative analysis of their mechanisms, advantages, and limitations. Furthermore, an overview of enzymatic hydrolysis is included as a milder, alternative approach. This document is intended to serve as a comprehensive resource for chemists in the pharmaceutical and biotechnology sectors, enabling them to select and optimize the most suitable conditions for their specific research and development needs.

Introduction: The Significance of 3-Fluoroquinoline-6-carboxylic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug candidate. Specifically, 3-fluoroquinoline-6-carboxylic acid is a key building block in the synthesis of various biologically active compounds, most notably the potent class of fluoroquinolone antibiotics.[1][2][3] The conversion of the nitrile group in 3-Fluoroquinoline-6-carbonitrile to a carboxylic acid is a pivotal step in the synthetic route towards these important molecules. This application note details robust and reproducible protocols for achieving this transformation.

Mechanistic Overview of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis that can be catalyzed by either acid or base.[4][5][6][7] In both instances, the reaction proceeds through an amide intermediate.[4][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[6][7] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate. Further hydrolysis of the amide, also under acidic conditions, yields the desired carboxylic acid and an ammonium ion.[4][5]

Acidic_Hydrolysis Nitrile 3-Fluoroquinoline-6-carbonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H⁺ Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid + H₂O - H⁺ H2O H₂O Amide Amide Intermediate Imidic_Acid->Amide Tautomerization Protonated_Amide Protonated Amide Amide->Protonated_Amide + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Carboxylic_Acid 3-Fluoroquinoline-6-carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - NH₄⁺ NH4 NH₄⁺

Caption: Acid-Catalyzed Nitrile Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile and directly attacks the electrophilic nitrile carbon.[4][9] Protonation of the resulting anion by water furnishes an imidic acid, which rapidly tautomerizes to the more stable amide.[8] Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia.[5][9] An acidic workup is then required to protonate the carboxylate and afford the final carboxylic acid product.[5]

Basic_Hydrolysis Nitrile 3-Fluoroquinoline-6-carbonitrile Imidate Imidate Anion Nitrile->Imidate + ⁻OH Hydroxy_Adduct Hydroxy Adduct OH ⁻OH Amide Amide Intermediate Imidate->Amide + H₂O - ⁻OH Carboxylate Carboxylate Salt Amide->Carboxylate + ⁻OH - NH₃ Carboxylic_Acid 3-Fluoroquinoline-6-carboxylic Acid Carboxylate->Carboxylic_Acid + H₃O⁺ NH3 NH₃ H3O H₃O⁺

Caption: Base-Catalyzed Nitrile Hydrolysis Mechanism.

Experimental Protocols

The following protocols are provided as a starting point for the hydrolysis of 3-Fluoroquinoline-6-carbonitrile. Optimization of reaction time, temperature, and reagent concentration may be necessary to achieve the desired yield and purity.

Protocol 1: Acidic Hydrolysis

This protocol employs strong acidic conditions to drive the hydrolysis to completion.

Materials:

  • 3-Fluoroquinoline-6-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Fluoroquinoline-6-carbonitrile (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (sufficient to fully dissolve the starting material). Caution: The addition of acid to water is exothermic.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Basic Hydrolysis

This protocol utilizes a strong base to effect the hydrolysis.

Materials:

  • 3-Fluoroquinoline-6-carbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or other suitable alcohol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Fluoroquinoline-6-carbonitrile (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-5 eq, e.g., 6M).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude product can be further purified by recrystallization.

Comparative Summary of Protocols
ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Solvent Aqueous acidAlcohol/Water mixture
Temperature Reflux (100-110 °C)Reflux (80-90 °C)
Reaction Time 4-24 hours2-12 hours
Work-up Neutralization and extractionAcidification and precipitation/extraction
Key Advantage Direct formation of the carboxylic acidOften faster and may be milder for some substrates
Key Disadvantage Harsh conditions, potential for side reactionsRequires a final acidification step

Alternative Methodology: Enzymatic Hydrolysis

For substrates that are sensitive to harsh acidic or basic conditions, enzymatic hydrolysis presents a mild and highly selective alternative.[10][11] Nitrilase enzymes can directly convert nitriles to carboxylic acids in a single step, while nitrile hydratases convert nitriles to amides, which can then be hydrolyzed to the acid by an amidase.[10][11]

Advantages of Enzymatic Hydrolysis:

  • Mild reaction conditions (neutral pH, room temperature).

  • High chemo-, regio-, and stereoselectivity.

  • Environmentally friendly (aqueous systems, biodegradable catalysts).

Considerations:

  • Enzyme availability and cost.

  • Substrate specificity of the enzyme.

  • Requires screening of different enzymes and optimization of reaction conditions (pH, temperature, buffer).

A typical enzymatic hydrolysis would involve incubating the 3-Fluoroquinoline-6-carbonitrile with a suitable nitrilase or a combination of nitrile hydratase and amidase in a buffered aqueous solution. The progress of the reaction would be monitored by HPLC or LC-MS.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure adequate mixing.
Deactivation of catalyst.Use fresh reagents.
Low Yield Product degradation under harsh conditions.Reduce reaction temperature and/or time. Consider a milder protocol (e.g., enzymatic).
Inefficient extraction or precipitation.Optimize pH for extraction/precipitation. Use a different extraction solvent.
Formation of Amide Intermediate Incomplete hydrolysis.Prolong the reaction time or increase the concentration of the acid/base.
Side Reactions/Byproducts Decomposition of the quinoline ring.Use milder conditions. Consider enzymatic hydrolysis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care.

  • The hydrolysis of nitriles can produce ammonia or ammonium salts. Ensure proper ventilation.

Conclusion

The hydrolysis of 3-Fluoroquinoline-6-carbonitrile to 3-Fluoroquinoline-6-carboxylic acid is a critical transformation in the synthesis of valuable pharmaceutical compounds. This application note provides detailed protocols for both acidic and basic hydrolysis, along with a discussion of the underlying mechanisms. The choice between these methods will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired purity. For sensitive substrates, enzymatic hydrolysis offers a promising alternative. The information presented herein should serve as a valuable resource for researchers and scientists engaged in the development of novel quinoline-based therapeutics.

References

  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis.
  • Chemguide. Hydrolysing Nitriles.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Molview. Basic hydrolysis of nitriles.
  • ResearchGate. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids.
  • ResearchGate.
  • Mextudia. Synthesis of Fluoroquinolone Antibiotics.
  • Oriental Journal of Chemistry. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • Pure and Applied Biology.

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Troubleshooting & Optimization

Technical Support Center: Solubility & Handling Guide for 3-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

3-Fluoroquinoline-6-carbonitrile is a rigid, planar heterocyclic compound. Its poor aqueous solubility and slow dissolution kinetics in organic solvents are driven by strong intermolecular


-

stacking and dipolar interactions from the nitrile group. While theoretically soluble in DMSO (Dimethyl sulfoxide), users frequently encounter "crashing out" (precipitation) during stock preparation or biological assay dilution.

This guide addresses the thermodynamic and kinetic barriers to solubility, providing field-proven protocols to ensure consistent experimental data.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Solubility
Core Structure Quinoline (Planar)High lattice energy; requires energy input (heat/sonication) to disrupt crystals.
Substituents -F (C3), -CN (C6)Increases lipophilicity and crystal packing density.
LogP (Est.) ~1.9 - 2.5Moderate lipophilicity; low water solubility (<100 µg/mL).
DMSO Solubility High (Potential >50 mM)Critical: Highly susceptible to water-induced precipitation (hygroscopicity).

Troubleshooting Guide (Q&A)

Issue 1: "The solid won't dissolve in DMSO, even after vortexing."

Diagnosis: You are fighting Lattice Energy . The compound is likely in a stable crystalline polymorph. Vortexing provides insufficient shear force to break the crystal lattice.

Solution: The Kinetic Solubilization Protocol

  • Sonication: Place the sealed vial in an ultrasonic water bath at 40–50 kHz for 10–15 minutes. Ultrasound creates cavitation bubbles that implode, generating localized high energy to disrupt crystal packing.

  • Thermal Assist: Gently heat the DMSO suspension to 40°C–50°C .

    • Why? Solubility is endothermic. Increasing temperature increases the saturation limit and dissolution rate. 3-Fluoroquinoline-6-carbonitrile is thermally stable well beyond this range (melting point >200°C).

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear. Any refraction or "swirls" indicate undissolved micro-crystals.

Issue 2: "My stock solution was clear, but now it looks cloudy or has crystals."

Diagnosis: Water Contamination (Hygroscopicity). DMSO is highly hygroscopic.[1][2] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • Mechanism: Water acts as an "anti-solvent" for fluoroquinolines. As water content increases, the thermodynamic solubility limit of the compound decreases, forcing it to precipitate.

Corrective Action:

  • Immediate: Centrifuge the stock (13,000 rpm for 5 min). If a pellet forms, the concentration is unknown. Discard and prepare fresh.

  • Prevention: Use anhydrous DMSO (packed under argon/nitrogen). Store stocks in single-use aliquots at -20°C to minimize freeze-thaw cycles and air exposure.

Issue 3: "The compound precipitates immediately when I add the DMSO stock to my cell culture media/buffer."

Diagnosis: Dilution Shock (Solvent Shifting). You are rapidly changing the solvent environment from lipophilic (DMSO) to hydrophilic (water). The local concentration of the compound exceeds its aqueous solubility limit before it can disperse.

Solution: The Step-Down Dilution Method Never add high-concentration DMSO stock directly to 100% aqueous buffer.

  • Intermediate Dilution: Dilute your primary stock (e.g., 10 mM) into a lower concentration DMSO stock (e.g., 1 mM) first.

  • Rapid Dispersion: When adding to buffer, submerge the pipette tip into the liquid and dispense quickly while vortexing the buffer. Do not drop the DMSO solution onto the surface.

  • Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to prevent cytotoxicity, but ensure it is high enough to keep the compound solubilized if the assay allows.

Validated Workflows

Workflow A: Preparation of a 10 mM Master Stock

Use this protocol to ensure a homogeneous starting material.

  • Weighing: Weigh 3-Fluoroquinoline-6-carbonitrile into a glass amber vial (avoid plastic, which can leach plasticizers in DMSO).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to achieve 10 mM.

  • Solubilization:

    • Sonicate for 10 mins at RT.

    • If visible solid remains, heat to 45°C in a water bath for 5 mins.

    • Vortex for 30 seconds.

  • Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the bottom of the tube. If no pellet is visible, the solution is ready.[3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Workflow B: The "Serial Dilution" Decision Tree

Use this logic to prevent precipitation in biological assays.

SolubilityLogic Start Start: Dilution into Aqueous Buffer DirectAdd Direct Addition (1000x Stock) Start->DirectAdd High Risk StepDown Step-Down Dilution (Intermediate) Start->StepDown Recommended Check Visual/Microscopic Check DirectAdd->Check StepDown->Check Precip Precipitation Observed? Check->Precip Success Proceed to Assay Precip->Success No (Clear) Fail Troubleshoot Precip->Fail Yes (Cloudy/Crystals) Fail->StepDown Retry with Intermediate Step

Caption: Decision logic for minimizing precipitation risks during aqueous dilution. Direct addition of concentrated stocks often leads to failure.

Critical Reference Data

Solubility Parameters & Limits
ParameterDescriptionReference
DMSO Freezing Point 18.5°C. Stocks may freeze in cool labs. Thaw completely and vortex before use to redissolve any cryo-precipitates.[1]
Water Tolerance DMSO holds 33% water by weight at saturation, but hydrophobic compounds precipitate at <5% water content.[2]
Storage Stability Compounds in "wet" DMSO degrade faster. 3-Fluoroquinoline-6-carbonitrile is susceptible to hydrolysis at the nitrile group over long periods if water is present.[3]
Common Pitfalls Checklist
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References

  • Gaylord Chemical. (2024). DMSO Physical Properties. Gaylord Chemical Company. Link

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry and High Throughput Screening. Link

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. Link

  • PubChem. (2025).[5] Compound Summary: Fluoroquinoline derivatives. National Library of Medicine. Link

  • BenchChem. (2025).[4] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Fluoroquinoline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced process of 3-fluoroquinoline derivatization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing novel quinolone-based compounds. As your Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles that govern the success of your experiments. We will explore how to harness reaction temperature as a powerful tool to maximize yields, ensure purity, and troubleshoot common challenges.

The Critical Role of Temperature in 3-Fluoroquinoline Derivatization

The derivatization of 3-fluoroquinolines typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] In this reaction, the electron-withdrawing nature of the fluorine atom and the quinoline ring system makes the C-3 position susceptible to attack by a nucleophile. Temperature is a critical parameter in this process, influencing both the reaction kinetics and the thermodynamic outcome.

An optimal temperature will provide sufficient energy to overcome the activation barrier of the reaction, leading to a desirable reaction rate. However, excessive heat can lead to a variety of undesirable side reactions, including decomposition of the starting material, product, or reagents, and the formation of regioisomeric or other impurities.[3][4] This guide will help you navigate this delicate balance.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the derivatization of 3-fluoroquinolines and provides a systematic approach to troubleshooting them.

Issue 1: Low or No Product Yield

A common frustration in synthesis is the failure to obtain the desired product in a reasonable yield.[3][5] When faced with a low or non-existent yield, consider the following temperature-related causes and solutions:

Potential Cause Troubleshooting Suggestion Scientific Rationale
Insufficient Activation Energy Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).The rate of most chemical reactions increases with temperature. By providing more thermal energy, you increase the likelihood that the reacting molecules will have sufficient energy to overcome the activation barrier and form the product.[4]
Thermal Degradation of Reactants or Product If you suspect thermal instability, run the reaction at a lower temperature for a longer duration. Consider using a more active catalyst if applicable, which can lower the required reaction temperature.Many organic molecules, particularly complex heterocyclic systems, can decompose at elevated temperatures. Extending the reaction time at a lower temperature can allow the reaction to proceed to completion without causing degradation.[6][7]
Solvent Boiling Point Too Low If the optimal reaction temperature is above the boiling point of your solvent, switch to a higher-boiling point solvent (e.g., from tetrahydrofuran to toluene or dimethylformamide).The reaction temperature is limited by the boiling point of the solvent at atmospheric pressure. A higher-boiling solvent will allow you to safely reach the required temperature to drive the reaction forward.

Issue 2: Formation of Multiple Products or Impurities

The presence of significant impurities can complicate purification and compromise the quality of your final compound.[8][9] Temperature plays a key role in controlling the selectivity of a reaction.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Side Reactions Favored at High Temperatures Decrease the reaction temperature. While this may slow down the reaction, it can significantly improve the selectivity for the desired product.Competing side reactions often have a higher activation energy than the desired reaction. By lowering the temperature, you can disproportionately slow down these side reactions, leading to a cleaner product profile.
Regioisomer Formation Carefully control the temperature to favor the formation of the desired regioisomer. A systematic temperature screen is recommended.In some cases, different regioisomers can be formed through pathways with different activation energies. Precise temperature control can therefore be used to favor one pathway over the other.
Product Dimerization or Polymerization Running the reaction at a lower temperature and in more dilute conditions can disfavor these intermolecular reactions.[9]Dimerization and polymerization are often concentration-dependent and can be accelerated by heat. Reducing both temperature and concentration can mitigate these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my 3-fluoroquinoline derivatization?

A1: A good starting point is often room temperature (20-25°C) or slightly elevated (40-50°C).[10] The optimal temperature will depend on the nucleophilicity of your derivatizing agent and the specific substitution pattern on the quinoline ring. For less reactive nucleophiles, you may need to increase the temperature. It is always advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction.

Q2: How does the fluorine at the C-3 position affect the reaction temperature choice?

A2: The fluorine atom at the C-3 position is a key activating group for the SNAr reaction due to its high electronegativity.[1] This activation means that 3-fluoroquinolines can often react at lower temperatures compared to their non-fluorinated or chloro/bromo-substituted counterparts. The strong C-F bond is broken in a later, non-rate-determining step of the reaction, so its strength is less of a factor than its activating effect.[1]

Q3: Can I use microwave synthesis to optimize the reaction temperature?

A3: Yes, microwave-assisted synthesis can be a very effective tool for optimizing reaction temperature.[11][12] Microwave reactors allow for rapid and uniform heating to precise temperatures, which can significantly shorten reaction times and improve yields.[11][12] It is an excellent method for quickly screening a range of temperatures to find the optimal conditions.

Q4: How do I know if I've found the optimal temperature?

A4: The optimal temperature is the one that provides the best balance of reaction rate, yield, and purity. You have likely found the optimal temperature when you observe a high conversion of your starting material to the desired product with minimal formation of byproducts in a reasonable amount of time. This is typically determined by running a series of small-scale experiments at different temperatures and analyzing the results by a suitable analytical technique like HPLC or NMR spectroscopy.

Experimental Protocol: Systematic Temperature Optimization Study

This protocol outlines a systematic approach to determining the optimal reaction temperature for the derivatization of a 3-fluoroquinoline with a generic nucleophile.

Objective: To identify the reaction temperature that maximizes the yield of the desired product while minimizing impurity formation.

Materials:

  • 3-fluoroquinoline starting material

  • Nucleophile

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vials or round-bottom flasks

  • Heating and stirring plate or parallel synthesizer

  • TLC plates and developing chamber

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • Preparation:

    • Set up a series of identical reaction vessels. For this example, we will test five temperatures: Room Temperature (RT), 40°C, 60°C, 80°C, and 100°C.

    • In each vessel, dissolve the 3-fluoroquinoline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

    • Add the nucleophile (typically 1.1-1.5 equivalents) to each vessel.

  • Reaction:

    • Place each reaction vessel in a pre-heated block or oil bath at its designated temperature.

    • Begin stirring simultaneously for all reactions.

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC.

  • Work-up and Analysis:

    • Once the reaction at a particular temperature appears to be complete (or has reached a plateau), quench the reaction (e.g., by adding water or a suitable buffer).

    • Extract the product into an appropriate organic solvent.

    • Dry the organic layer, filter, and concentrate it under reduced pressure.

    • Analyze the crude product from each reaction temperature by HPLC or NMR to determine the yield of the desired product and the percentage of impurities.

  • Data Interpretation:

    • Create a table to compare the results from each temperature.

    • Identify the temperature that gives the highest yield of the pure product. This is your optimal reaction temperature.

Data Summary Table (Example)

Temperature (°C)Reaction Time (h)Yield of Product (%)Purity by HPLC (%)
RT (25°C)241598
40°C125597
60°C69295
80°C39485
100°C1.59175

Based on this example data, 60°C would be the optimal reaction temperature.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_decision Decision prep1 Set up 5 identical reactions prep2 Add 3-fluoroquinoline and solvent prep1->prep2 prep3 Add nucleophile prep2->prep3 react_rt Run at RT react_40 Run at 40°C react_60 Run at 60°C react_80 Run at 80°C react_100 Run at 100°C monitor Monitor by TLC/HPLC hourly react_rt->monitor react_40->monitor react_60->monitor react_80->monitor react_100->monitor workup Quench and Work-up monitor->workup analyze Analyze yield and purity by HPLC workup->analyze decision Identify optimal temperature analyze->decision

Caption: A workflow for systematic temperature optimization.

Troubleshooting Decision Tree for Low Yield

G cluster_yes Some Product Formed cluster_no No Product Formed start Low Yield Observed q1 Is there any product formation at all? start->q1 a1 Reaction is too slow or incomplete q1->a1 Yes q2 Are starting materials stable at this temperature? q1->q2 No s1 Increase temperature in 10°C increments a1->s1 a2_yes Reagents may be inactive or conditions incorrect q2->a2_yes Yes a2_no Degradation is occurring q2->a2_no No s2_no Decrease temperature and increase reaction time a2_no->s2_no

Caption: A decision tree for troubleshooting low yield.

References

  • Benchchem. Troubleshooting low yields in 2-Aminoquinoline derivatization.
  • Benchchem. "troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide".
  • Benchchem. Optimizing temperature for fast-flow synthesis of PMOs.
  • Dickson Data. Why Is Temperature Mapping in Pharma Important?
  • Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Pharma Advancement. SOPs for Temperature-Sensitive Pharma Products Logistics.
  • MDPI. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.
  • RSC Publishing. Directed nucleophilic aromatic substitution reaction.
  • ResearchGate. Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. ASTM International, Web edition Online, October 2011.
  • Crawford Scientific. Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • Benchchem. dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. Nucleophilic aromatic substitution.
  • PubMed. Adverse reactions and interactions of fluoroquinolones.
  • NCBI. Third- and fourth-generation fluoroquinolone antibacterials: a systematic review of safety and toxicity profiles.
  • ijbpas. DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH.

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Validation & Comparative

A Senior Application Scientist's Guide to 19F NMR Characterization of 3-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in drug discovery and materials science, the precise characterization of fluorinated molecules is paramount. Among these, 3-fluoroquinoline derivatives represent a critical class of compounds, with their biological activity and material properties often hinging on the subtle electronic environment of the fluorine substituent. This guide provides an in-depth comparison of analytical techniques for their characterization, establishing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as the premier method. We will explore the causality behind experimental choices in ¹⁹F NMR, present objective comparisons with alternative methods like High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography, and provide actionable, field-proven protocols for acquiring and interpreting high-quality data.

The Unique Position of ¹⁹F NMR in Fluorine Chemistry

The fluorine-19 (¹⁹F) nucleus is exceptionally well-suited for NMR spectroscopy.[1][2] Its key advantages make it a powerful tool, especially in the context of complex organic molecules like 3-fluoroquinoline derivatives:

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance.[1][3] Its sensitivity is 83.4% relative to the proton (¹H), making it the second most sensitive stable NMR-active nucleus.[4] This high receptivity allows for the analysis of small sample quantities, a common scenario in early-stage drug discovery.

  • Vast Chemical Shift Range: ¹⁹F NMR spectra exhibit a chemical shift dispersion that spans over 800 ppm, far greater than that of ¹H NMR.[1] This wide range minimizes signal overlap, even in complex molecules with multiple fluorine atoms, allowing for clear and unambiguous signal assignment.[5]

  • Exquisite Sensitivity to the Local Environment: The ¹⁹F chemical shift is highly sensitive to subtle changes in its electronic environment.[2][4] This makes it an exceptional probe for detecting molecular interactions, conformational changes, and the effects of different substituents on the quinoline scaffold.[6]

  • Absence of Background Signals: Since fluorine is not naturally present in most biological systems or common laboratory solvents, ¹⁹F NMR spectra are free from interfering background signals, providing a clean baseline for analysis.[7]

These intrinsic properties make ¹⁹F NMR an indispensable tool not just for structural confirmation but also for fragment-based drug discovery (FBDD), where it is used to screen for binding events and probe protein-ligand interactions.[4][7][8]

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization strategy often involves complementary techniques. Understanding the strengths and limitations of each is crucial for efficient and robust analysis.

Technique Information Provided Advantages Limitations Best For
¹⁹F NMR Spectroscopy Precise electronic environment of F, molecular connectivity (through J-coupling), quantitative analysis.High sensitivity, wide chemical shift range, no background, excellent for studying solution-state dynamics and interactions.[1][4]Requires soluble sample, provides indirect structural information (inferred from spectra).Confirming fluorination, detailed structural elucidation in solution, quantitative analysis, binding studies.
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio, elemental composition, fragmentation patterns.Extremely high sensitivity (sub-ppb levels), requires minimal sample, confirms molecular formula.[9][10]Provides no information on the position of the fluorine atom (isomer differentiation can be difficult), no information on solution behavior.Confirming elemental composition and molecular weight of novel compounds.[10][11]
X-ray Crystallography Unambiguous 3D molecular structure in the solid state, bond lengths, bond angles, crystal packing.Provides the "gold standard" absolute structure.[12]Requires a suitable single crystal (often a major bottleneck), structure may differ from solution-state conformation.[13]Determining the absolute, solid-state structure of a final compound or key intermediate.[14]
¹H and ¹³C NMR Information on the proton and carbon framework of the molecule.Provides complementary structural data essential for full characterization.¹³C has low natural abundance and sensitivity. Spectra can be complex.Characterizing the entire organic scaffold of the molecule.[15][16]

In Practice: For a novel 3-fluoroquinoline derivative, the typical workflow involves obtaining ¹H and ¹³C NMR to confirm the carbon-hydrogen framework, followed by HRMS to verify the elemental composition.[17] ¹⁹F NMR is then used to specifically confirm the presence and electronic environment of the fluorine atom. If a crystal can be grown, X-ray crystallography provides the ultimate structural proof.[12][13]

Experimental Workflow for High-Quality ¹⁹F NMR Data

Acquiring reliable and reproducible ¹⁹F NMR data requires careful attention to detail in sample preparation and spectrometer setup. The following protocol is a self-validating system designed for accuracy.

Overall Workflow Diagram

G Figure 1. High-Quality 19F NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Solvent Selection (e.g., CDCl3, DMSO-d6) B 2. Concentration (5-10 mg in 0.6 mL) A->B C 3. Add Reference Standard (e.g., CFCl3 or internal standard) B->C D 4. Spectrometer Setup (Tune & Match Probe for 19F) C->D Insert Sample E 5. Set Acquisition Parameters (Spectral Width, Pulse Width, Delay) D->E F 6. Acquire Spectrum (Proton-decoupled) E->F G 7. Fourier Transform & Phase Correction F->G FID Data H 8. Referencing (Set standard to 0 ppm or known value) G->H I 9. Integration & Coupling Analysis H->I J Characterized 3-Fluoroquinoline I->J Final Spectrum & Report

Caption: Figure 1. High-Quality 19F NMR Acquisition Workflow

Step-by-Step Experimental Protocol

Objective: To obtain a clean, well-resolved, and accurately referenced proton-decoupled ¹⁹F NMR spectrum of a 3-fluoroquinoline derivative.

Materials:

  • 3-fluoroquinoline derivative (5-10 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆), 0.6 mL

  • NMR tube

  • Internal or external reference standard (e.g., CFCl₃, trifluorotoluene)

  • NMR Spectrometer with a ¹⁹F-capable probe

Methodology:

  • Sample Preparation:

    • Causality: The choice of solvent is critical. It must fully dissolve the sample and be chemically inert. Deuterated solvents are used to avoid large solvent signals in ¹H NMR and for the spectrometer's lock system. DMSO-d₆ is excellent for polar compounds, while CDCl₃ is suitable for less polar derivatives.

    • Weigh 5-10 mg of the 3-fluoroquinoline derivative and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

    • Referencing: Add a small amount of a reference standard. Trichlorofluoromethane (CFCl₃) is the primary standard, defined as 0 ppm.[2] However, due to its volatility and environmental concerns, secondary standards like trifluorotoluene (-63.72 ppm) are often used as internal references.[18]

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

    • Tune and match the NMR probe to the ¹⁹F frequency. This step is crucial for maximizing sensitivity and ensuring efficient pulse transmission.

  • Data Acquisition:

    • Causality: A proton-decoupled experiment is typically run first to simplify the spectrum.[1] This removes splitting caused by ¹H-¹⁹F coupling, resulting in a single peak (or a simpler multiplet if other fluorine atoms are present) for each unique fluorine environment.

    • Set the spectral width. For aromatic fluorines, a range from -100 to -180 ppm is a good starting point.[19] A wider window may be needed depending on the substituents.

    • Use a calibrated 90° pulse width.

    • Set the relaxation delay (d1) to at least 1-2 seconds for qualitative spectra. For accurate quantitative measurements, the delay should be at least 5 times the longest T1 relaxation time of the fluorine nuclei.[20]

    • Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration.

  • Data Processing:

    • Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio, followed by a Fourier Transform.

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis by setting the reference standard peak to its known value (e.g., 0 ppm for CFCl₃).

    • Integrate the peaks to determine the relative ratios of different fluorine environments.

Interpreting the Data: A Guide for 3-Fluoroquinolines

The resulting ¹⁹F NMR spectrum is rich with information. The two key parameters are the chemical shift (δ) and the coupling constants (J).

Chemical Shift (δ)

The chemical shift of the fluorine at the C3 position of a quinoline ring is highly dependent on the electronic nature of other substituents on the aromatic system.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN on the quinoline ring will deshield the fluorine nucleus, causing its signal to shift downfield (to a less negative ppm value).

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ will shield the fluorine nucleus, causing its signal to shift upfield (to a more negative ppm value).

Expected Chemical Shift Range for Aryl Fluorides: The chemical shift for fluorine attached to an aromatic ring typically falls within the -80 to -170 ppm range relative to CFCl₃.[21] The exact position provides a sensitive fingerprint of the molecule's electronic structure.

Coupling Constants (J)

If a proton-coupled spectrum is acquired, the ¹⁹F signal will be split by nearby protons. This spin-spin coupling provides direct evidence of through-bond connectivity.

  • ³J(H4-F3): Coupling to the proton at the 4-position is typically observed as a doublet, with a coupling constant in the range of 5-10 Hz.

  • ⁴J(H2-F3): Coupling to the proton at the 2-position is also expected, usually smaller, around 1-4 Hz, resulting in a doublet of doublets.

  • Long-Range Couplings: Couplings to other protons on the quinoline ring (e.g., H5) can also be observed, further confirming the structure.[1]

Larger J-coupling values are generally observed between fluorine atoms compared to proton-proton couplings.[1]

Conclusion

For the unambiguous characterization of 3-fluoroquinoline derivatives, ¹⁹F NMR spectroscopy stands out as the most informative and versatile technique. Its high sensitivity, expansive chemical shift range, and extreme responsiveness to the local electronic environment provide unparalleled insight into molecular structure and behavior in solution. While techniques like HRMS and X-ray crystallography offer essential, complementary data for confirming elemental composition and solid-state structure, ¹⁹F NMR is the cornerstone for detailed structural elucidation and for probing the interactions that are critical in drug discovery and materials science. The protocols and interpretive guidelines presented here offer a robust framework for researchers to leverage the full power of this analytical method.

References

  • Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 945. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • News-Medical. (2026, January 20). Exploring ¹⁹F NMR in Drug Development. Available at: [Link]

  • UCL. (n.d.). 19F NMR Fragment Screening Platform. Faculty of Life Sciences. Available at: [Link]

  • MDPI. (2024, December 5). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available at: [Link]

  • SciSpace. (2023, September 24). A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Available at: [Link]

  • PubMed. (2014, April 15). High-resolution mass spectrometry applied to the identification of transformation products of quinolones from stability studies and new metabolites of enrofloxacin in chicken muscle tissues. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]

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  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

  • ResearchGate. (2025, August 5). X-Ray crystallographic, NMR and antimicrobial activity studies of magnesium complexes of fluoroquinolones – racemic ofloxacin and its S-form, levofloxacin. Available at: [Link]

  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Available at: [Link]

  • eScholarship. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

  • PNAS. (n.d.). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Available at: [Link]

  • MDPI. (2023, January 12). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Available at: [Link]

  • Process NMR Associates. (n.d.). 19Flourine NMR. Available at: [Link]

  • Hrcak. (n.d.). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Available at: [Link]

  • The University of Aberdeen Research Portal. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Available at: [Link]

  • UGSpace. (n.d.). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). Available at: [Link]

  • UQ eSpace. (n.d.). C-13 NMR and single-crystal x-ray structural investigation of the fluoroquinolone antimicrobial drug norfloxacin2DClD2O. Available at: [Link]

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A Comparative Guide to FTIR Absorption Bands of the Nitrile Group in Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitrile Group in Fluoroquinolone Drug Development

The introduction of a nitrile (-C≡N) group into the fluoroquinolone framework has emerged as a significant strategy in the development of new antibacterial agents. This small, electron-withdrawing moiety can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target enzyme inhibition, and antibacterial spectrum.[1][2] For instance, the C8-cyano group in the veterinary fluoroquinolone, pradofloxacin, is known to play a crucial role in its biological activity.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of these modified fluoroquinolones. The nitrile group exhibits a characteristic stretching vibration in a relatively uncongested region of the mid-infrared spectrum, making it an excellent diagnostic marker. The precise position of this absorption band is sensitive to the local electronic and steric environment, providing valuable insights into the molecular structure.

The Nitrile Stretching Vibration: A Key Diagnostic Marker

The triple bond of the nitrile group gives rise to a sharp and typically medium-to-weak intensity absorption band in the FTIR spectrum. Generally, the C≡N stretching vibration is observed in the range of 2260-2210 cm⁻¹. However, its exact frequency is influenced by several factors:

  • Electronic Effects: Electron-withdrawing groups attached to the quinolone ring can cause a slight shift to higher wavenumbers (a blueshift) due to an increase in the force constant of the C≡N bond. Conversely, electron-donating groups may lead to a shift to lower wavenumbers (a redshift).

  • Conjugation: When the nitrile group is in conjugation with a π-system, such as the aromatic quinolone core, the absorption band tends to shift to a lower frequency and may increase in intensity.

  • Substitution Position: The position of the nitrile group on the fluoroquinolone scaffold (e.g., C7 vs. C8) will alter its electronic environment and, consequently, its stretching frequency.

  • Intermolecular Interactions: Hydrogen bonding or other intermolecular interactions in the solid state can influence the position and shape of the nitrile absorption band.

Comparative Analysis of Nitrile Absorption Bands in Fluoroquinolone Derivatives

Compound/Derivative ClassPosition of -CN GroupReported C≡N Stretching Frequency (cm⁻¹)Reference
Cyano-4-quinolone derivatives6Structural confirmation by IR reported, specific frequency not detailed in abstract.[1][2]
Pradofloxacin8Role of C8-cyano group highlighted, specific IR data requires full-text access.
4-hydroxy-3-cyano-7-chloro-quinoline3Theoretical calculations predict vibrational frequencies.

Note: This table is intended to be illustrative. The lack of a centralized, public spectral database for these specific compounds necessitates consulting individual research articles for detailed experimental data.

The limited available data suggests that the position of the nitrile group on the quinolone ring system will likely result in measurable shifts in the C≡N stretching frequency, allowing for differentiation between isomers and analogues.

Experimental Protocol: FTIR Analysis of Nitrile-Substituted Fluoroquinolones

The following protocol outlines a standard procedure for the analysis of solid-state fluoroquinolone samples using the KBr pellet transmission method. This technique is widely used in pharmaceutical analysis for its reliability and the ability to obtain high-quality spectra.[3][4][5]

Materials:

  • FTIR Spectrometer

  • Hydraulic press and pellet die (e.g., 7mm or 13mm)

  • Agate mortar and pestle

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Nitrile-substituted fluoroquinolone sample

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Dry the spectroscopic grade KBr powder in an oven at 110 °C for at least 4 hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the nitrile-substituted fluoroquinolone sample.

  • Grinding and Mixing: In an agate mortar, thoroughly grind the sample to a fine powder. Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.[3][6] The final concentration of the sample in the KBr should be around 0.5-1.0%.[7]

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a translucent or transparent pellet.[5] A transparent pellet indicates good sample dispersion and particle size reduction.[3]

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption band of the nitrile group in the 2260-2210 cm⁻¹ region and note its exact wavenumber.

Workflow and Data Interpretation

The process of characterizing nitrile-substituted fluoroquinolones by FTIR can be visualized as a systematic workflow.

FTIR_Workflow FTIR Analysis Workflow for Nitrile-Fluoroquinolones cluster_prep Sample Preparation cluster_analysis Spectral Analysis Sample Nitrile-Fluoroquinolone Powder Grind Grind Sample (1-2 mg) Sample->Grind Mix Mix with Dried KBr (100-200 mg) Grind->Mix Pellet Press into Transparent Pellet Mix->Pellet FTIR Acquire FTIR Spectrum (4000-400 cm⁻¹) Pellet->FTIR Place in Spectrometer Identify Identify C≡N Stretch (~2260-2210 cm⁻¹) FTIR->Identify Compare Compare with Reference Spectra and Published Data Identify->Compare Correlate Correlate Frequency with Substituent Position/Effects Compare->Correlate Report Report Correlate->Report Final Characterization

Sources

Navigating the Fragmentation Landscape: A Comparative Guide to the LC-MS Analysis of 3-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 3-Fluoroquinoline-6-carbonitrile, a compound of interest within the broader class of quinoline-based structures. By understanding its characteristic fragmentation, researchers can develop robust analytical methods for identification, quantification, and metabolite profiling. This document will explore the predicted fragmentation pathways, offer a detailed experimental protocol for LC-MS/MS analysis, and compare this technique with alternative analytical approaches, providing a comprehensive resource for scientists in the field.

The Rationale Behind Fragmentation: Predicting the Dissociation of 3-Fluoroquinoline-6-carbonitrile

While specific experimental data for 3-Fluoroquinoline-6-carbonitrile is not widely published, its fragmentation behavior can be reliably predicted based on the well-documented patterns of structurally similar fluoroquinolones and quinoline derivatives.[1][2][3] The core quinoline structure, the fluorine substituent at the 3-position, and the carbonitrile group at the 6-position all contribute to a unique fragmentation fingerprint upon collision-induced dissociation (CID) in the mass spectrometer.

Electrospray ionization (ESI) in positive ion mode is the most common and effective method for analyzing fluoroquinolones, typically generating a strong protonated molecule, [M+H]⁺.[2][4] The subsequent fragmentation of this precursor ion is driven by the relative stability of the resulting product ions.

Key Predicted Fragmentation Pathways:

  • Loss of HCN (Hydrogen Cyanide): A hallmark fragmentation for quinoline-containing compounds is the neutral loss of 27 Da, corresponding to HCN from the quinoline ring itself.[5] This is often a primary and abundant fragment ion.

  • Loss of HF (Hydrogen Fluoride): The presence of a fluorine atom makes the neutral loss of 20 Da (HF) a probable fragmentation pathway, particularly in compounds where this loss leads to a more stabilized carbocation.[6]

  • Sequential Losses: It is common to observe sequential losses, such as the initial loss of HCN followed by the loss of HF, or vice versa.

  • Ring Cleavage and Rearrangements: The quinoline ring system can undergo more complex rearrangements and cleavages, leading to a variety of lower mass-to-charge ratio (m/z) fragment ions.[1][2]

Based on these principles, a proposed fragmentation scheme for 3-Fluoroquinoline-6-carbonitrile is presented below.

In-Silico Fragmentation Analysis

To visualize the expected fragmentation cascade, the following diagram illustrates the most probable dissociation pathways for the protonated molecule of 3-Fluoroquinoline-6-carbonitrile.

fragmentation_pathway cluster_0 Predicted Fragmentation of 3-Fluoroquinoline-6-carbonitrile mol [M+H]⁺ 3-Fluoroquinoline-6-carbonitrile frag1 [M+H - HCN]⁺ Loss of Hydrogen Cyanide mol->frag1 -27 Da frag2 [M+H - HF]⁺ Loss of Hydrogen Fluoride mol->frag2 -20 Da frag3 [M+H - HCN - HF]⁺ Sequential Loss frag1->frag3 -20 Da frag2->frag3 -27 Da

Caption: Predicted major fragmentation pathways for protonated 3-Fluoroquinoline-6-carbonitrile.

A Robust Protocol for LC-MS/MS Analysis

The following protocol outlines a reliable starting point for the development of a sensitive and specific LC-MS/MS method for the analysis of 3-Fluoroquinoline-6-carbonitrile. This method is based on established practices for the analysis of small molecules and fluoroquinolones.[7][8][9]

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

experimental_workflow cluster_workflow LC-MS/MS Analysis Workflow prep Sample Preparation (Dilution & Filtration) lc Liquid Chromatography (C18 Column, Gradient Elution) prep->lc ms Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) lc->ms data Data Analysis (Fragmentation Pattern Identification) ms->data

Caption: A streamlined workflow for the LC-MS/MS analysis of 3-Fluoroquinoline-6-carbonitrile.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve the 3-Fluoroquinoline-6-carbonitrile standard in a suitable organic solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).
  • Prepare working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
  • For samples from a reaction mixture or biological matrix, perform a suitable extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) followed by dilution.
  • Filter all samples and standards through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For potentially polar compounds, a phenyl-hexyl column could also be considered.[10][11]
  • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute the analyte.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 30 - 40 °C to ensure reproducible retention times.
  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Full Scan (MS1): Initially, perform a full scan analysis to determine the m/z of the protonated molecule [M+H]⁺.
  • Product Ion Scan (MS2/MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to observe the fragmentation pattern. Vary the collision energy (e.g., 10-40 eV) to optimize the fragmentation and produce a rich spectrum.
  • Multiple Reaction Monitoring (MRM): For quantitative analysis, develop an MRM method by selecting one or two of the most intense and specific fragment ions.[12][13]
Data Analysis
  • Identify the precursor ion in the full scan spectrum.

  • Analyze the product ion spectrum to identify the characteristic fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the known chemistry of quinolones.

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool for the analysis of 3-Fluoroquinoline-6-carbonitrile, other analytical techniques can also be employed, each with its own advantages and limitations.

FeatureLC-MS/MSLC-UVLC-Fluorescence
Specificity Very High (based on m/z)ModerateHigh (for fluorescent compounds)
Sensitivity Very High (pg-ng/mL)Moderate (µg/mL)High (ng/mL)
Structural Information High (fragmentation pattern)Low (chromophore)Low (fluorophore)
Quantitative Capability ExcellentGoodGood
Matrix Effects Can be significantLess proneCan be affected by quenching
Instrumentation Cost HighLowModerate
Applicability BroadCompounds with a chromophoreFluorescent compounds

LC-UV: This is a widely accessible technique that can be used for the quantification of 3-Fluoroquinoline-6-carbonitrile, as the quinoline structure possesses a strong UV chromophore. However, it lacks the specificity of MS and may be subject to interference from other UV-absorbing compounds in the sample matrix.

LC-Fluorescence: Many fluoroquinolones are naturally fluorescent, making this a highly sensitive and selective detection method.[4][14] If 3-Fluoroquinoline-6-carbonitrile exhibits fluorescence, this could be an excellent alternative for quantitative analysis, especially in complex matrices where selectivity is crucial.

The Synergy of Orthogonal Techniques: For comprehensive characterization, employing orthogonal techniques is best practice.[7] For instance, initial screening and quantification could be performed using LC-UV or LC-Fluorescence, with LC-MS/MS used for confirmation and structural elucidation of any metabolites or degradation products.

Conclusion

The LC-MS/MS analysis of 3-Fluoroquinoline-6-carbonitrile, guided by an understanding of the established fragmentation patterns of related compounds, provides a highly specific and sensitive method for its characterization. By leveraging the predicted fragmentation pathways involving the loss of HCN and HF, researchers can confidently identify this molecule and its metabolites. The detailed protocol provided herein serves as a robust starting point for method development. While alternative techniques such as LC-UV and LC-Fluorescence offer viable options for quantification, the structural information provided by mass spectrometry is unparalleled. The strategic application of these analytical tools will undoubtedly accelerate research and development efforts involving this and other novel quinoline-based compounds.

References

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A Comparative Guide to the Reactivity of 3-Fluoroquinoline vs. 3-Chloroquinoline Nitriles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the construction of complex aryl ethers, amines, and thioethers. This powerful transformation is particularly vital in drug development, where the quinoline scaffold is a privileged structure found in numerous therapeutic agents. The strategic functionalization of this core often relies on the displacement of a halogen substituent. This guide provides an in-depth, objective comparison of the reactivity of two key precursors: 3-fluoroquinoline nitriles and 3-chloroquinoline nitriles.

While classical alkyl substitution reactions (SN1/SN2) favor heavier halogens as leaving groups, the opposite is often true in SNAr chemistry.[1] This guide will elucidate the mechanistic underpinnings of this phenomenon and provide supporting data and protocols to inform experimental design for researchers, scientists, and drug development professionals. We will explore why the choice between a fluorine and a chlorine substituent is not trivial and can significantly impact reaction efficiency, required conditions, and overall yield.

Mechanistic Underpinnings: The Decisive Role of the Halogen in SNAr

The SNAr reaction proceeds through a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 pathways.[2] The rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is the single most critical factor governing the reaction rate.

The overall reactivity order for halogens in SNAr is typically F > Cl > Br > I.[3] This counterintuitive trend is explained by two key electronic effects:

  • Inductive Effect (Rate-Determining Step): Fluorine is the most electronegative element.[4] Its powerful electron-withdrawing inductive effect (-I) significantly polarizes the C-F bond and deactivates the entire aromatic ring, making the carbon atom at the substitution site highly electrophilic. More importantly, this strong inductive effect stabilizes the negative charge of the Meisenheimer complex formed during the initial nucleophilic attack.[4] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[3]

  • Leaving Group Ability (Fast Step): The cleavage of the carbon-halogen bond occurs in the second, rapid step of the mechanism as aromaticity is restored.[4] Although the C-F bond is significantly stronger than the C-Cl bond, its breakage is not the kinetic bottleneck of the reaction.[3][5] The energetic advantage gained from stabilizing the Meisenheimer intermediate far outweighs the higher energy required to break the C-F bond.

Both the quinoline ring's nitrogen and the nitrile group (-CN) are potent electron-withdrawing groups. They work in concert with the halogen to activate the 3-position for nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate.

SNAr_Mechanism Figure 1: SNAr Mechanism on 3-Haloquinoline Nitriles sub 3-Haloquinoline Nitrile (X = F or Cl) meisenheimer Meisenheimer Complex (Rate-Determining Step) Negatively charged, stabilized by -CN, quinoline N, and Halogen (X) sub->meisenheimer + Nu⁻ (Slow) nu Nucleophile (Nu⁻) prod Substituted Product meisenheimer->prod - X⁻ (Fast) lg Leaving Group (X⁻)

Caption: Figure 1: SNAr Mechanism on 3-Haloquinoline Nitriles.

Comparative Reactivity Analysis

Given the established mechanism, 3-fluoroquinoline-X-carbonitrile is predicted to be a significantly more reactive substrate in SNAr reactions than its 3-chloroquinoline-X-carbonitrile counterpart. The superior electron-withdrawing ability of fluorine activates the substrate more effectively, allowing for reactions to proceed under milder conditions.

Experimental evidence consistently supports this principle. Studies on various haloarenes show that fluoroarenes bearing electron-withdrawing groups exhibit high reactivity in SNAr reactions, often providing products in good to high yields where chloroarenes show lower reactivity or require more forcing conditions.[6][7] For instance, in competitive reactions, the C-F bond is preferentially substituted over C-Cl bonds. This enhanced reactivity translates to practical advantages in the laboratory:

  • Lower Reaction Temperatures: Reactions with 3-fluoroquinoline nitriles can often be conducted at lower temperatures, reducing the risk of side reactions and decomposition of sensitive functional groups.

  • Shorter Reaction Times: The faster reaction rates associated with the fluoro-derivative lead to shorter overall synthesis times.

  • Higher Yields: Milder conditions and faster kinetics typically result in cleaner reactions and higher isolated yields of the desired product.

  • Broader Nucleophile Scope: The high reactivity of the fluoro-substrate may enable reactions with weaker nucleophiles that are unreactive towards the chloro-analogue.

Quantitative Data Summary

The following table summarizes the expected comparative performance based on established SNAr principles. While specific yields are highly dependent on the nucleophile and exact conditions, this provides a guiding framework for experimental design.

Feature3-Fluoroquinoline-X-carbonitrile3-Chloroquinoline-X-carbonitrileRationale
Relative Reactivity HighModerateFluorine's strong inductive effect provides superior stabilization of the Meisenheimer intermediate.[4]
Typical Temperature 25 - 100 °C80 - 150 °CHigher activation energy for the chloro-substrate requires more thermal energy.[6][7]
Typical Reaction Time 1 - 8 hours6 - 24 hoursFaster rate-determining step for the fluoro-derivative.
Expected Yield Range Good to Excellent (70-95%)Fair to Good (50-85%)Milder conditions and higher efficiency often lead to cleaner reactions and better yields.
Base Requirement Mild base (e.g., K₂CO₃, DIPEA) often sufficientMay require a stronger base (e.g., NaH, KHMDS) or higher loadingOvercoming the lower intrinsic reactivity of the chloro-substrate.

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences, we provide detailed, step-by-step protocols for a representative SNAr reaction: the amination of 3-haloquinoline-8-carbonitrile with piperidine. Note the harsher conditions proposed for the chloro-derivative to achieve a comparable outcome.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup - Add haloquinoline, solvent, and base to flask - Purge with N₂/Ar add_nuc 2. Add Nucleophile - Add piperidine via syringe setup->add_nuc heating 3. Heating & Monitoring - Heat to specified temperature - Monitor by TLC/LC-MS add_nuc->heating workup 4. Aqueous Work-up - Quench with water - Extract with organic solvent (e.g., EtOAc) heating->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Synthesis of 3-(Piperidin-1-yl)quinoline-8-carbonitrile from 3-Fluoroquinoline-8-carbonitrile
  • Expertise & Causality: This protocol leverages the high reactivity of the fluoro-substrate, allowing for the use of a mild carbonate base and a moderate temperature. Dimethyl sulfoxide (DMSO) is chosen as the solvent for its high boiling point and its ability to effectively solvate the potassium carbonate and the reaction intermediates.

Materials:

  • 3-Fluoroquinoline-8-carbonitrile (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-fluoroquinoline-8-carbonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

  • Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Nucleophile Addition: Add piperidine (1.2 eq) to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C . Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 3-(Piperidin-1-yl)quinoline-8-carbonitrile from 3-Chloroquinoline-8-carbonitrile
  • Expertise & Causality: Due to the lower reactivity of the chloro-substrate, more forcing conditions are required. The temperature is significantly increased to 130 °C to provide sufficient thermal energy to overcome the higher activation barrier. The reaction time is also expected to be considerably longer.

Materials:

  • 3-Chloroquinoline-8-carbonitrile (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-chloroquinoline-8-carbonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

  • Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Nucleophile Addition: Add piperidine (1.2 eq) to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 130 °C . Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Conclusion and Outlook

For researchers engaged in the synthesis of functionalized quinolines via Nucleophilic Aromatic Substitution, 3-fluoroquinoline nitriles represent a demonstrably superior class of substrates compared to their 3-chloroquinoline counterparts. This enhanced reactivity is rooted in the powerful inductive effect of fluorine, which stabilizes the rate-determining Meisenheimer complex.

The practical benefits are significant: reactions proceed faster, require lower temperatures, and often deliver higher yields. In the context of drug development and process chemistry, these advantages translate into greater efficiency, reduced energy consumption, and a more robust synthetic route that is tolerant of a wider array of functional groups. When designing a synthetic strategy, the selection of a fluoro-substituted precursor should be a primary consideration for any SNAr-based transformation on the quinoline core.

References

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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16972–16978. Available at: [Link]

  • Wydra, J., et al. (2020). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Molecules, 25(16), 3602. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

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